Trichlorovinylsilane

Catalog No.
S599589
CAS No.
75-94-5
M.F
C2H3Cl3Si
M. Wt
161.48 g/mol
Availability
In Stock
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Trichlorovinylsilane

CAS Number

75-94-5

Product Name

Trichlorovinylsilane

IUPAC Name

trichloro(ethenyl)silane

Molecular Formula

C2H3Cl3Si

Molecular Weight

161.48 g/mol

InChI

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2

InChI Key

GQIUQDDJKHLHTB-UHFFFAOYSA-N

SMILES

C=C[Si](Cl)(Cl)Cl

solubility

Soluble in most organic solvents
Very soluble in chloroform

Synonyms

trichlorovinylsilane

Canonical SMILES

C=C[Si](Cl)(Cl)Cl

The exact mass of the compound Trichlorovinylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most organic solventsvery soluble in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93872. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Trichlorovinylsilane (TCVS) is an organosilicon compound featuring two distinct reactive sites: a vinyl group amenable to polymerization and three chloro groups that readily hydrolyze.[1] This bifunctional nature makes it a critical intermediate for synthesizing silicone polymers, a coupling agent to improve adhesion between organic polymers and inorganic substrates, and a surface modification agent.[1][2] The high reactivity of its silicon-chlorine (Si-Cl) bonds defines its primary role in applications requiring rapid, robust covalent bond formation, such as in the production of durable coatings, adhesives, and advanced composites.[2][3]

Direct substitution of Trichlorovinylsilane with common alkoxy-based analogs like vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES) is impractical and often leads to process failure. The Si-Cl bonds of TCVS react almost instantaneously and violently with water, producing corrosive hydrogen chloride (HCl) gas, a reaction profile demanding anhydrous conditions and specialized handling protocols.[4] In contrast, the Si-OR bonds of alkoxysilanes hydrolyze much more slowly, require acid or base catalysis, and release less hazardous alcohols.[5][6] This fundamental difference in hydrolysis kinetics and byproduct generation means that process parameters—including reaction time, temperature, catalysts, and safety measures—are not transferable. Choosing TCVS is a deliberate decision for processes that can leverage or manage its extreme reactivity, whereas alkoxysilanes are selected for applications requiring slower, more controlled curing.[5]

Extreme Hydrolysis Reactivity for Rapid Processing

Trichlorovinylsilane's Si-Cl bonds react violently and almost instantaneously with water or atmospheric moisture, liberating hydrogen chloride (HCl).[3][4] This contrasts sharply with alkoxy-based silanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), which hydrolyze slowly and often require catalysis.[5][6] For instance, methoxysilanes hydrolyze 6-10 times faster than ethoxysilanes, but both are significantly slower and more controllable than chlorosilanes.[6] This extreme reactivity makes TCVS suitable for vapor-phase deposition or processes where rapid, aggressive surface reaction is a primary requirement.

Evidence DimensionHydrolysis Rate & Byproduct
Target Compound DataViolent, near-instantaneous reaction with water; produces corrosive HCl gas.
Comparator Or BaselineVinyl-alkoxysilanes (VTMS, VTES): Slow, catalyst-dependent hydrolysis; produces alcohol (methanol/ethanol).
Quantified DifferenceQualitatively orders of magnitude faster reaction rate for TCVS compared to VTES/VTMS.
ConditionsReaction with water or moist air at ambient conditions.

This dictates the entire process design, from moisture control and reaction speed to byproduct management and safety protocols, making it a critical first-pass filter for material selection.

Precursor Suitability for High-Purity, Carbon-Free Silicon Layers

In high-temperature Chemical Vapor Deposition (CVD) for materials like silicon carbide (SiC), Trichlorovinylsilane and other trichlorosilanes serve as superior silicon precursors compared to silane (SiH4) or alkoxysilanes.[7][8] Using trichlorosilane-based chemistry allows for significantly higher growth rates—up to 100 µm/h for SiC—without the formation of silicon droplets in the gas phase, a common issue with SiH4.[7][8] Unlike alkoxysilanes (e.g., VTES), which introduce carbon and oxygen via their ethoxy groups, TCVS provides a silicon source that decomposes without leaving residual carbon from the leaving groups, which is critical for achieving high-purity epitaxial layers.

Evidence DimensionMax Growth Rate in SiC CVD
Target Compound DataUp to 100 µm/h (as part of a trichlorosilane-based process).
Comparator Or BaselineStandard silane (SiH4) and C3H8 process: ~20 µm/h.
Quantified Difference~5x increase in growth rate over standard silane processes.
ConditionsChloride-based Chemical Vapor Deposition (CVD) of 4H-SiC epilayers.

For semiconductor and advanced ceramics manufacturing, TCVS enables faster production of higher-purity materials by avoiding gas-phase nucleation and carbon contamination from alkoxy leaving groups.

Higher Cross-linking Potential Compared to Di-Chloro Analogs

As a trifunctional silane, Trichlorovinylsilane possesses three hydrolyzable chloro groups, enabling the formation of a dense, highly cross-linked siloxane network upon condensation. This contrasts with difunctional analogs like Dichloromethylvinylsilane (CAS 124-70-9), which has only two chloro groups and thus forms less rigid, more linear polymers.[9][10] The higher cross-link density achievable with TCVS translates directly to enhanced mechanical properties, thermal stability, and chemical resistance in the final cured materials, such as silicone resins and coatings.[1][10] This makes TCVS the preferred choice when maximizing hardness and durability is the primary formulation goal.

Evidence DimensionFunctionality (Cross-linking Sites)
Target Compound Data3 (Trifunctional)
Comparator Or BaselineDichloromethylvinylsilane: 2 (Difunctional)
Quantified Difference50% more hydrolyzable sites per molecule, leading to a higher potential network density.
ConditionsHydrolysis and condensation to form polysiloxane networks.

Procurement of TCVS is justified for applications requiring maximum hardness, thermal stability, and chemical resistance, which are directly tied to the higher cross-linking potential over difunctional silanes.

High-Speed Surface Modification and Coupling Agent Application

For industrial processes where rapid surface treatment is required and the production of HCl can be safely managed, TCVS is a logical choice. Its near-instantaneous hydrolysis allows for fast throughput in modifying fillers or substrates to improve adhesion with polymer matrices, a key function of silane coupling agents.[1][2]

Precursor for High-Purity SiC Epitaxial Layers in Power Electronics

In the fabrication of next-generation power semiconductor devices, TCVS is a preferred silicon precursor in chloride-based CVD. Its use enables high growth rates (up to 100 µm/h) for SiC layers while minimizing defects from gas-phase nucleation, a significant advantage over processes using silane (SiH4).[7][8]

Formation of Rigid, Thermally Stable Polyvinylsiloxane Resins

The trifunctionality of TCVS is leveraged in the synthesis of highly cross-linked silicone resins. The resulting materials exhibit superior hardness, thermal stability, and chemical resistance, making them suitable for demanding applications such as high-performance coatings, electronic encapsulants, and durable sealants.[1][2]

Physical Description

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air.
Liquid

Color/Form

Fuming liquid
Liquid
Colorless or pale yellow liquid

Boiling Point

195.1 °F at 760 mm Hg (USCG, 1999)
91.5 °C

Flash Point

70 °F (NFPA, 2010)
70 °F (21 °C) (open cup)

Vapor Density

5.61 (Air = 1)

Density

1.26 at 68 °F (USCG, 1999)
1.2426 g/cu cm at 20 °C

Odor

Sharp, choking; like hydrochloric acid

Melting Point

-139 °F (USCG, 1999)
-95.0 °C
-95 °C

UNII

Q423F9NPBA

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H311+H331 (40%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (66.32%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (32.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (69.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

65.86 mmHg
65.9 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

75-94-5

Wikipedia

Trichlorovinylsilane

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene and trichlorosilane (peroxide catalyst)
Reaction of trichlorosilane with vinyl chloride

General Manufacturing Information

All other basic inorganic chemical manufacturing
Silane, trichloroethenyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.

Dates

Last modified: 08-15-2023

Preparation and chromatographic evaluation of a cysteine-bonded zwitterionic hydrophilic interaction liquid chromatography stationary phase

Aijin Shen, Zhimou Guo, Xiaoming Cai, Xingya Xue, Xinmiao Liang
PMID: 22099229   DOI: 10.1016/j.chroma.2011.10.086

Abstract

A cysteine-bonded zwitterionic hydrophilic interaction chromatography (HILIC) stationary phase (Click TE-Cys) was prepared based on the "thiol-ene" click chemistry. The Click TE-Cys material was characterized by solid state ¹³C cross polarization/magic-angle spinning (CP/MAS) NMR and elemental analysis. The dynamic evaluation for cytosine, cytidine and orotic acid was performed using Van Deemter plots. The plate height values were no more than 24 μm for the flow rate between 0.5 and 5.4 mm s⁻¹ (0.3-3.5 mL min⁻¹), which proved the excellent separation efficiency of Click TE-Cys stationary phase. The influences of the content of water, concentration of salt and pH of the buffer solution on the retention of model compounds were investigated. The results demonstrated that the separation of polar analytes was dominated by the partitioning mechanism, while the contribution of electrostatic interaction was minor. The thermodynamic characteristic of Click TE-Cys stationary phase was also studied according to van't Hoff plot. An exothermic process for transferring analytes from the mobile phase to the stationary phase was observed and a linear relationship for ln k and 1/T was achieved, indicating no change of retention mechanism within the measured temperature range. Besides, the zwitterionic stationary phase exhibited good stability. Considering the high hydrophilicity of Click TE-Cys stationary phase, the application in the separation of protein tryptic digests was carried out using hydrophilic interaction chromatography-electrospray ionization mass spectrometry (HILIC-ESI-MS). More peaks were adequately resolved on the Click TE-Cys column comparing with that on the TSK Amide-80 column. In addition, the orthogonality between HILIC and RPLC system was investigated utilizing geometric approach. The XTerra MS C₁₈ and Click TE-Cys column displayed great difference in separation selectivity, with the orthogonality reaching 88.0%. On the other hand, the orthogonality between Click TE-Cys and TSK Amide-80 system was 21.4%, i.e. the selectivity was similar but slightly different from each other. The successful separation of protein digests indicated the great potential of Click TE-Cys stationary phase in the separation of complex samples and applicability in two-dimensional liquid chromatography (2D-LC).


Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis

John D DeSain, Leonard E Jusinski, Craig A Taatjes
PMID: 16688306   DOI: 10.1039/b600755d

Abstract

The absolute gas phase ultraviolet absorption spectra of trichlorovinylsilane and allyltrichlorosilane have been measured from 191 to 220 nm. Over this region the absorption spectra of both species are broad and relatively featureless, and their cross sections increase with decreasing wavelength. The electronic transitions of trichlorovinylsilane were calculated by ab initio quantum chemical methods and the observed absorption bands assigned to the A(1)A''<-- X[combining tilde](1)A'' transition. The maximum absorption cross section in the region, at 191 nm, is sigma = (8.50 +/- 0.06) x 10(-18) cm(2) for trichlorovinylsilane and sigma = (2.10 +/- 0.02) x 10(-17) cm(2) for allyltrichlorosilane. The vinyl radical and the allyl radical are formed promptly from the 193 nm photolysis of their respective trichlorosilane precursors. By comparison of the transient visible absorption and the 1315 nm I atom absorption from 266 nm photolysis of vinyl iodide and allyl iodide, the absorption cross sections at 404 nm of vinyl radical ((2.9 +/- 0.4) x 10(-19) cm(2)) and allyl radical ((3.6 +/- 0.8) x 10(-19) cm(2)) were derived. These cross sections are in significant disagreement with literature values derived from kinetic modeling of allyl or vinyl radical self-reactions. Using these cross sections, the vinyl radical yield from trichlorovinylsilane was determined to be phi = (0.9 +/- 0.2) per 193 nm photon absorbed, and the allyl radical yield from allyltrichlorosilane phi = (0.7 +/- 0.2) per 193 nm photon absorbed.


Reactive superhydrophobic surface and its photoinduced disulfide-ene and thiol-ene (bio)functionalization

Junsheng Li, Linxian Li, Xin Du, Wenqian Feng, Alexander Welle, Oliver Trapp, Michael Grunze, Michael Hirtz, Pavel A Levkin
PMID: 25486338   DOI: 10.1021/nl5041836

Abstract

Reactive superhydrophobic surfaces are highly promising for biotechnological, analytical, sensor, or diagnostic applications but are difficult to realize due to their chemical inertness. In this communication, we report on a photoactive, inscribable, nonwettable, and transparent surface (PAINTS), prepared by polycondensation of trichlorovinylsilane to form thin transparent reactive porous nanofilament on a solid substrate. The PAINTS shows superhydrophobicity and can be conveniently functionalized with the photoclick thiol-ene reaction. In addition, we show for the first time that the PAINTS bearing vinyl groups can be easily modified with disulfides under UV irradiation. The effect of superhydrophobicity of PAINTS on the formation of high-resolution surface patterns has been investigated. The developed reactive superhydrophobic coating can find applications for surface biofunctionalization using abundant thiol or disulfide bearing biomolecules, such as peptides, proteins, or antibodies.


Micropatterning of proteins and mammalian cells on biomaterials

Yu Chi Wang, Chia-Chi Ho
PMID: 14715699   DOI: 10.1096/fj.03-0490fje

Abstract

Controlling the spatial organization of cells is vital in engineering tissues that require precisely defined cellular architectures. For example, functional nerves or blood vessels form only when groups of cells are organized and aligned in very specific geometries. Yet, scaffold designs incorporating spatially defined physical cues such as microscale surface topographies or spatial patterns of extracellular matrix to guide the spatial organization and behavior of cells cultured in vitro remain largely unexplored. Here we demonstrate a new approach for controlling the spatial organization, spreading, and orientation of cells on two micropatterned biomaterials: chitosan and gelatin. Biomaterials with grooves of defined width and depth were fabricated using a two-step soft lithography process. Selective attachment and spreading of cells within the grooves was ensured by covalently modifying the plateau regions with commercially available protein resistant triblock copolymers. Precise spatial control over cell spreading and orientation has been observed when human microvascular endothelial cells are cultured on these patterned biomaterials, suggesting the potential of this technique in creating tissue culture scaffolds with defined chemical and topographical features.


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